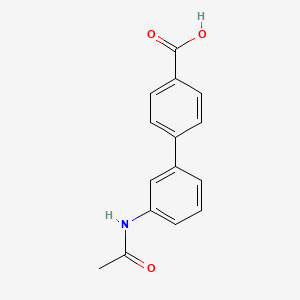

4-(3-Acetylaminophenyl)benzoic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylaminophenyl)benzoic acid typically involves the acetylation of 3-aminobenzoic acid derivatives. One common method includes the reaction of 3-aminobenzoic acid with acetic anhydride under acidic conditions to form the acetylated product . The reaction is usually carried out at elevated temperatures to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

化学反応の分析

Types of Reactions

4-(3-Acetylaminophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

4-(3-Acetylaminophenyl)benzoic acid is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein binding.

Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 4-(3-Acetylaminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways related to inflammation and pain. The acetylamino group plays a crucial role in its binding affinity and specificity .

類似化合物との比較

Similar Compounds

4-Aminobenzoic acid: Similar structure but lacks the acetyl group.

3-Acetylaminobenzoic acid: Similar but with different positioning of the acetylamino group.

4-(Acetylamino)benzoic acid: Similar but with a different substitution pattern.

Uniqueness

4-(3-Acetylaminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylamino group enhances its reactivity and binding affinity, making it valuable in various research and industrial applications .

生物活性

4-(3-Acetylaminophenyl)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound features both an acetylamino group and a benzoic acid moiety, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound possesses a molecular weight of approximately 271.3 g/mol. The presence of the acetylamino group enhances the compound's ability to engage in hydrogen bonding, which may influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. Additionally, the acetylamino group can form hydrogen bonds with target proteins, influencing their activity and function.

Antimicrobial Activity

Benzoic acid derivatives have demonstrated antimicrobial activity against various pathogens. Studies suggest that modifications in the benzoic acid structure can enhance this activity. For instance, compounds with electron-withdrawing groups have shown increased effectiveness against bacteria and fungi. Further research is needed to evaluate the specific antimicrobial efficacy of this compound against a range of microorganisms.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The potential for this compound to modulate inflammatory pathways warrants further investigation.

Study on Antioxidant Activity

In a comparative study evaluating the antioxidant potential of various benzoic acid derivatives, compounds structurally related to this compound were assessed for their ability to scavenge free radicals. Results indicated that modifications at the para position significantly influenced antioxidant capacity, suggesting a promising avenue for enhancing the activity of related compounds .

Evaluation of Antimicrobial Properties

A recent study focused on the antimicrobial properties of benzoic acid derivatives highlighted the importance of functional groups in determining efficacy against Gram-positive and Gram-negative bacteria. While direct studies on this compound are lacking, similar compounds showed promising results, indicating potential applicability for this compound .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Lacks acetylamino group | Limited reactivity; lower biological activity |

| 2-Nitrobenzoic Acid | Lacks acetylamino group | Moderate antimicrobial properties |

| 3-Acetylaminobenzoic Acid | Lacks nitro group | Enhanced anti-inflammatory activity |

| This compound | Contains both nitro and acetylamino groups | Potentially high due to structural synergy |

特性

IUPAC Name |

4-(3-acetamidophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10(17)16-14-4-2-3-13(9-14)11-5-7-12(8-6-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAHHGWAOXLJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602472 | |

| Record name | 3'-Acetamido[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331758-81-7 | |

| Record name | 3'-Acetamido[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。